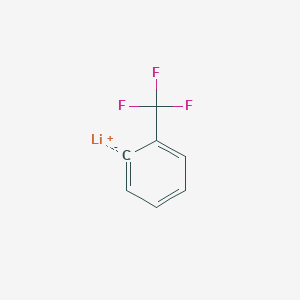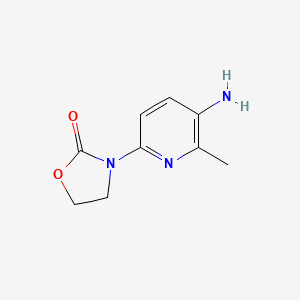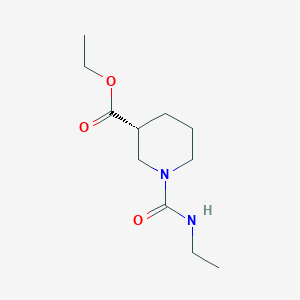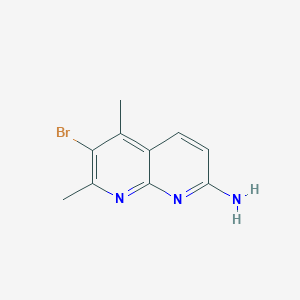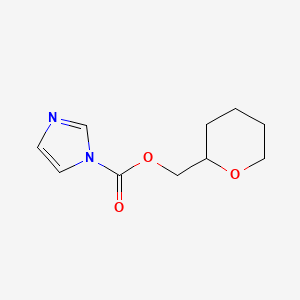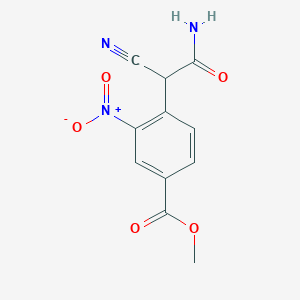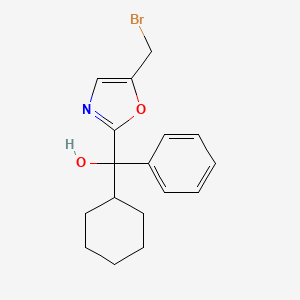
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol
Übersicht
Beschreibung
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is a complex organic compound that features a bromomethyl group attached to an oxazole ring, which is further connected to a cyclohexyl and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of copper sulfate and sodium ascorbate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, amines, or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxazol-2-yl)-18-norisopimarane: Contains an oxazole ring and exhibits cytotoxic properties.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for its antibacterial potential.
Uniqueness
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is unique due to its combination of a bromomethyl group with an oxazole ring, cyclohexyl, and phenyl groups
Eigenschaften
Molekularformel |
C17H20BrNO2 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
[5-(bromomethyl)-1,3-oxazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C17H20BrNO2/c18-11-15-12-19-16(21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,12,14,20H,2,5-6,9-11H2 |
InChI-Schlüssel |
SSBZADQHQUIWES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NC=C(O3)CBr)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
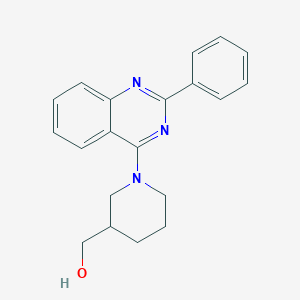
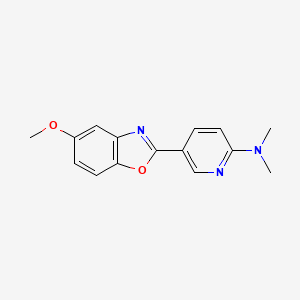
![2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride](/img/structure/B8392370.png)
![N[(3-methylphenyl)acetyl]anthranilic acid](/img/structure/B8392376.png)
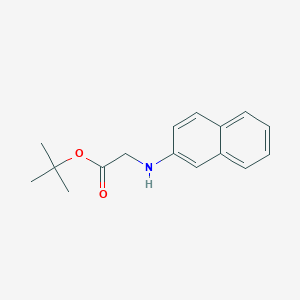
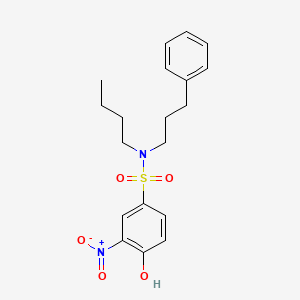
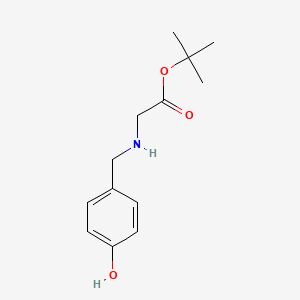
![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-methylurea](/img/structure/B8392407.png)
